molecular formula C15H16FN3O B2428390 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine CAS No. 2415624-52-9

6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine

Cat. No. B2428390
CAS RN: 2415624-52-9
M. Wt: 273.311
InChI Key: YFEGPIYLKWNYNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine, also known as CP-547,632, is a synthetic compound that belongs to the class of pyrimidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in cancer research. CP-547,632 has been found to exhibit potent anti-tumor activity in preclinical studies, making it a promising candidate for the development of new cancer therapies.

Mechanism of Action

6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. DHFR plays a crucial role in the synthesis of DNA by converting dihydrofolate to tetrahydrofolate, which is required for the synthesis of thymidine, a building block of DNA. This compound binds to the active site of DHFR and prevents the conversion of dihydrofolate to tetrahydrofolate, disrupting the DNA synthesis process and leading to the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to exhibit potent anti-tumor activity in preclinical studies. It has been shown to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of DHFR, which is an essential enzyme in the folate metabolism pathway. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells. This compound has also been found to be well-tolerated in animal studies, with no significant toxicity observed.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine is its potent anti-tumor activity. It has been shown to be effective against a wide range of cancer types, making it a promising candidate for the development of new cancer therapies. Another advantage is that this compound is well-tolerated in animal studies, with no significant toxicity observed. However, one of the limitations of this compound is that it is a synthetic compound, which may limit its potential applications in clinical settings. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound.

Future Directions

There are several future directions for the research and development of 6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine. One of the main areas of focus is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of focus is the development of new formulations and delivery methods to improve the bioavailability and efficacy of this compound. Additionally, further research is needed to determine the optimal dosage and treatment regimen for this compound in clinical settings. Finally, the potential applications of this compound in combination with other anti-cancer agents should be explored to determine its synergistic effects.

Synthesis Methods

6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine can be synthesized using a multi-step process that involves the coupling of various chemical intermediates. The synthesis of this compound begins with the preparation of 2-methoxybenzylamine, which is then converted to 2-methoxybenzylcyanide. This intermediate is then subjected to a reaction with cyclopropylamine to obtain 6-cyclopropyl-2-methoxybenzylcyanide. The final step involves the fluorination of 6-cyclopropyl-2-methoxybenzylcyanide using a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or tetramethylammonium fluoride (TMAF) to obtain this compound.

Scientific Research Applications

6-Cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine has been extensively studied for its potential applications in cancer research. It has been found to exhibit potent anti-tumor activity in preclinical studies, particularly against breast cancer, ovarian cancer, and non-small cell lung cancer. This compound works by inhibiting the activity of the enzyme dihydrofolate reductase (DHFR), which plays a crucial role in the synthesis of DNA. By inhibiting DHFR, this compound disrupts the DNA synthesis process, leading to the death of cancer cells.

properties

IUPAC Name

6-cyclopropyl-5-fluoro-N-[(2-methoxyphenyl)methyl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16FN3O/c1-20-12-5-3-2-4-11(12)8-17-15-13(16)14(10-6-7-10)18-9-19-15/h2-5,9-10H,6-8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFEGPIYLKWNYNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC2=NC=NC(=C2F)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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